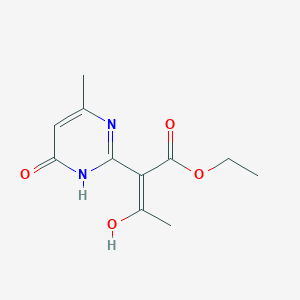

ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate

Description

Properties

IUPAC Name |

ethyl (E)-3-hydroxy-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-4-17-11(16)9(7(3)14)10-12-6(2)5-8(15)13-10/h5,14H,4H2,1-3H3,(H,12,13,15)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUHZPQVFQKHFC-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)O)C1=NC(=CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C(\C)/O)/C1=NC(=CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate are two cytochrome P450s involved in diterpene biosynthesis in the wild tobacco Nicotiana attenuata. These enzymes play a crucial role in the biosynthesis of diterpenes, a class of specialized metabolites that function in herbivore defense.

Mode of Action

This compound interacts with its targets by undergoing controlled hydroxylation. This process allows the compound to achieve its defensive function by inhibiting herbivore sphingolipid biosynthesis through postingestive backbone hydroxylation products.

Biochemical Pathways

The compound affects the sphingolipid biosynthesis pathway. In the absence of controlled hydroxylation, noncontrolled hydroxylated diterpene derivatives inhibit sphingolipid biosynthesis, leading to severe autotoxicity symptoms. With controlled hydroxylation, the compound can inhibit herbivore sphingolipid biosynthesis without causing autotoxicity.

Pharmacokinetics

Its ability to undergo controlled hydroxylation suggests that it may have unique adme (absorption, distribution, metabolism, and excretion) properties that allow it to effectively inhibit sphingolipid biosynthesis without causing autotoxicity.

Result of Action

The result of the action of this compound is the inhibition of sphingolipid biosynthesis in herbivores, which provides a defensive advantage to the plant.

Action Environment

The action of this compound is influenced by the plant’s metabolic modifications, which regulate the hydroxylation process. This suggests that environmental factors that affect the plant’s metabolism could potentially influence the compound’s action, efficacy, and stability.

Biological Activity

Ethyl (2E)-2-(4-hydroxy-6-methylpyrimidin-2(1H)-ylidene)-3-oxobutanoate, identified by the CAS number 1114597-79-3, is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including synthesis methods, interaction studies, and preliminary research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a hydroxy group and an ylidene moiety, contributing to its distinctive chemical properties. Its molecular formula is with a molar mass of 238.24 g/mol. The structural characteristics suggest potential interactions with biological molecules that could lead to therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrimidine ring : This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of functional groups : The hydroxy group and ylidene moiety are added through selective substitution reactions.

- Purification : High yields and purity are crucial for biological testing.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity. Research has shown that compounds with similar structural features can interact with microbial enzymes or receptors, potentially inhibiting growth or biofilm formation.

Table 1: Comparative Antimicrobial Activity of Related Compounds

| Compound Name | CAS Number | MIC (µg/mL) | Activity Description |

|---|---|---|---|

| Ethyl 6-methylpyrimidine-4-carboxylate | 148149-29-5 | 64 | Moderate antibacterial activity |

| Ethyl (2E)-2-(6-methyl-4-oxo-1H-pyrimidin-2-ylidene) | 119923-27-2 | 32 | Stronger antibacterial properties |

| Ethyl 4-hydroxy-2-isopropylpyrimidine-5-carboxylate | 72419-30-8 | 128 | Weaker activity compared to others |

Anti-inflammatory Potential

The compound's structural motifs suggest it may interact with pathways involved in inflammation. Studies on similar pyrimidine derivatives have indicated potential in modulating inflammatory responses, possibly through inhibition of specific enzymes or cytokines.

Case Studies

- In vitro Studies : A study investigating the interaction of this compound with bacterial strains found significant inhibition of growth against Staphylococcus aureus and Escherichia coli, with MIC values indicating its potential as an antibacterial agent.

- Molecular Docking Studies : Computational analyses have suggested that the compound may bind effectively to targets involved in microbial resistance, providing a basis for further exploration in drug development.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related pyrimidine and ester derivatives (Table 1).

Table 1: Structural and Functional Group Comparisons

Key Observations :

- The cyano group in the pyridine-based analog (Table 1, row 2) increases electron-withdrawing effects, altering reactivity in cycloaddition or nucleophilic substitution reactions compared to the target compound’s hydroxyl group .

- The thioacetate and thietane substituents in the sulfur-containing analog (Table 1, row 3) enhance lipophilicity but reduce oxidative stability relative to the target’s oxygen-based ester .

Physical and Spectral Properties

Table 2: Physical and Spectral Data

Key Observations :

- The target compound’s lack of reported melting point contrasts with analogs like the fluorinated derivative (136–137°C), which has higher thermal stability due to hydrogen bonding from the amide and fluorouracil groups .

- IR spectra of cyano-containing analogs show distinct C≡N stretches (~2200 cm⁻¹), absent in the target compound .

- The fluorinated analog’s ¹³C NMR reveals fluorine-carbon coupling (δ 160.5, JFC = 25.3 Hz), highlighting electronic effects absent in non-fluorinated compounds .

Preparation Methods

Pyrimidine Ring Construction via Condensation Reactions

The pyrimidine core in this compound is typically synthesized through condensation reactions involving β-ketoesters and amidine or guanidine derivatives. The classical Biginelli reaction and its modifications provide a foundation for such syntheses.

Biginelli Reaction Adaptation:

The pyrimidine nucleus can be constructed by condensing ethyl acetoacetate (a β-ketoester) with suitable nitrogen sources such as amidines or thiourea derivatives. This method has been widely used to prepare various substituted pyrimidines with hydroxy and methyl substituents at the 4- and 6-positions, respectively.General Procedure:

A typical synthesis involves reacting ethyl acetoacetate with substituted benzaldehydes and thiourea under acidic conditions to form the pyrimidine ring. Subsequent steps may involve treatment with chloroacetic acid, sodium acetate, and acetic anhydride to introduce additional functional groups and complete the pyrimidine structure.

One-Pot Sequential Reaction Using Ethyl Cyanoacetate and Ethyl Glycinate Hydrochloride

A novel, green, and efficient method involves a one-pot, sequential reaction of amines with ethyl cyanoacetate and ethyl glycinate hydrochloride to form imidazole and pyrimidine derivatives, which can be adapted for the target compound.

Reaction Conditions:

The reaction is typically conducted under neat conditions (without solvent) at 70 °C for 2 hours. The process involves initial nucleophilic attack of the amine on ethyl cyanoacetate, followed by addition of ethyl glycinate hydrochloride activated by triethylamine. This leads to ring closure and formation of the pyrimidine or imidazole derivatives.Mechanistic Insights:

The intermediate formed contains two active methylene groups, ester, and imino groups. The imino group undergoes nucleophilic attack on the ester carbonyl, facilitating ring closure with elimination of an alcohol molecule.Yields and Optimization:

Yields vary depending on the stoichiometry and reaction conditions. For example, using 1:1:1.2 molar ratios of cyclohexylamine, ethyl cyanoacetate, and ethyl glycinate hydrochloride respectively, yields up to 90% were achieved. Reaction time and temperature optimization were critical to minimize impurities and maximize yield (Table 1).

| Entry | Cyclohexylamine (equiv) | Ethyl Cyanoacetate (equiv) | Ethyl Glycinate Hydrochloride (equiv) | Yield (%) |

|---|---|---|---|---|

| 1 | 1 | 1 | 1 | 75 |

| 2 | 1 | 1 | 1.2 | 90 |

| 3 | 1.2 | 1 | 1.2 | 80 |

| 4 | 1 | 1.2 | 1.2 | 80 |

| 5 | 1 | 1 | 1.5 | 85 |

Table 1: Effect of reactant ratios on yield of pyrimidine derivatives under neat conditions at 70 °C for 2 h.

Use of Sodium Ethoxide and Benzamidine in Ethanol

Another method involves the synthesis of pyrimidinols, which are closely related to hydroxy-substituted pyrimidines, by reacting benzamidine or related amidines with sodium ethoxide in ethanol.

Procedure:

The amidine compound is added to a solution of sodium ethoxide (21% w/w in ethanol) and stirred overnight under reflux. After concentration, acid workup and extraction with dichloromethane yield crude products, which are purified by recrystallization.Advantages:

This method allows for mild reaction conditions and good control over substitution patterns on the pyrimidine ring, suitable for introducing hydroxy groups at specific positions.

Characterization and Confirmation of Structure

Throughout these preparation methods, the products are characterized by:

Elemental Analysis:

Used to verify the calculated and found percentages of carbon, hydrogen, and nitrogen, confirming the purity and composition of the synthesized compounds.

Summary Table of Preparation Methods

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.